molecular formula C24H26Br4N4O8 B1664395 Aerothionin CAS No. 28714-26-3

Aerothionin

Cat. No.: B1664395
CAS No.: 28714-26-3
M. Wt: 818.1 g/mol
InChI Key: BJWQSQOWGBUSFC-KBTIEJEYSA-N
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Chemical Reactions Analysis

Types of Reactions

Aerothionin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

28714-26-3

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

IUPAC Name

(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1

InChI Key

BJWQSQOWGBUSFC-KBTIEJEYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Isomeric SMILES

COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aerothionin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Aerothionin?

A1: this compound has a molecular formula of C11H7Br4NO3 and a molecular weight of 536.83 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) for this compound's structural elucidation and identification. [, , , , , ]

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits potent anti-tumor activity, particularly against mouse pheochromocytoma cells (MPC and MTT). [] Additionally, it displays antimycobacterial activity, inhibiting the growth of multidrug-resistant Mycobacterium tuberculosis strains. []

Q4: How does this compound exert its anti-tumor effects?

A4: this compound significantly reduces the viability of pheochromocytoma cell lines under both normoxic and hypoxic conditions. [] It also inhibits cell proliferation and effectively reduces the growth of 3D-pheochromocytoma cell spheroids. []

Q5: What is the mechanism of action of this compound against Mycobacterium tuberculosis?

A5: While the exact mechanism is not fully elucidated, this compound effectively inhibits the growth of various drug-resistant Mycobacterium tuberculosis strains, suggesting a potentially novel mode of action. []

Q6: Does this compound exhibit any activity against other Mycobacterium species?

A6: Yes, this compound demonstrates activity against Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium, albeit at higher concentrations compared to Mycobacterium tuberculosis. []

Q7: Does this compound display any other biological activities?

A7: this compound shows moderate cytotoxicity against the HeLa cell line [] and has been investigated for its acetylcholinesterase-inhibiting activity. [] It has also shown inhibitory potential against α-Synuclein aggregation. []

Q8: How does the structure of this compound contribute to its biological activity?

A8: While specific structure-activity relationship (SAR) studies on this compound are limited, research suggests the presence of the brominated spirocyclohexadienylisoxazole core structure as essential for its biological activities. [, , , ] Further research is needed to elucidate the impact of specific structural modifications on its potency and selectivity.

Q9: What is the ecological role of this compound in sponges?

A9: this compound, being a brominated alkaloid, likely plays a significant role in the chemical defense of sponges against predators and microbial infections. [, , ]

Q10: Is this compound found in any other organisms besides sponges?

A10: Yes, this compound has been found in the marine mollusc Tylodina perversa, which feeds on sponges like Aplysina aerophoba. [] This suggests that Tylodina perversa sequesters this compound from its diet, potentially utilizing it for its own chemical defense.

Q11: Are there any bacteria capable of producing this compound?

A11: Recent studies have identified that the marine bacterium Pseudovibrio denitrificans Ab134, isolated from the sponge Arenosclera brasiliensis, can produce this compound. [] This discovery provides insights into the potential microbial origin of this compound.

Q12: What analytical techniques are employed for the isolation and purification of this compound?

A12: Isolation and purification of this compound generally involve a combination of techniques, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). [, , , , ]

Q13: How is this compound quantified in biological samples?

A13: Mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) are commonly employed for quantifying this compound in complex matrices. [, , ]

Q14: What is the significance of studying this compound's exometabolites?

A14: Investigating this compound's presence in sponge exometabolites provides valuable insights into the sponge's chemical interactions with its environment and its potential influence on surrounding ecosystems. [, ]

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